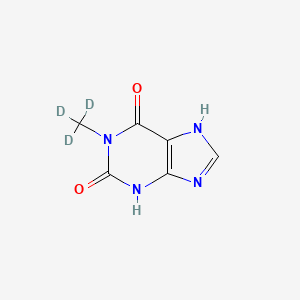
1-Methyl Xanthine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl Xanthine-d3 is a stable isotope-labeled compound, specifically a deuterated form of 1-Methyl Xanthine. It belongs to the xanthine family, which is a group of purine derivatives. The molecular formula of this compound is C6H3D3N4O2, and it has a molecular weight of 169.16 g/mol . This compound is primarily used in research and analytical applications due to its stable isotope labeling, which allows for precise tracking and quantification in various studies.
Preparation Methods
The synthesis of 1-Methyl Xanthine-d3 involves the introduction of deuterium atoms into the xanthine structure. One common method includes the use of deuterated reagents in the methylation process of xanthine. The reaction typically involves the following steps:
Starting Material: Xanthine is used as the starting material.
Deuteration: The xanthine undergoes a deuteration process using deuterated reagents such as deuterated methyl iodide (CD3I).
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate (K2CO3) in a solvent like dimethyl sulfoxide (DMSO).
Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
1-Methyl Xanthine-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding xanthine derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert it into different reduced forms of xanthine. Sodium borohydride (NaBH4) is a typical reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions where the methyl group can be replaced by other functional groups. Reagents such as alkyl halides are commonly used in these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl Xanthine-d3 has a wide range of applications in scientific research:
Chemistry: It is used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the quantification and analysis of xanthine derivatives.
Biology: It serves as a tracer in metabolic studies to investigate the pathways and kinetics of xanthine metabolism.
Medicine: It is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of xanthine-based drugs.
Mechanism of Action
The mechanism of action of 1-Methyl Xanthine-d3 is similar to other xanthine derivatives. It primarily acts as a phosphodiesterase inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in various physiological effects, including bronchodilation, central nervous system stimulation, and diuresis. The molecular targets include adenosine receptors and phosphodiesterase enzymes, which play crucial roles in the regulation of cellular signaling pathways .
Comparison with Similar Compounds
1-Methyl Xanthine-d3 can be compared with other xanthine derivatives such as:
Caffeine (1,3,7-Trimethylxanthine): Known for its stimulant effects, caffeine has three methyl groups attached to the xanthine core.
Theobromine (3,7-Dimethylxanthine): Found in cocoa, theobromine has two methyl groups and is known for its mild stimulant and diuretic effects.
Theophylline (1,3-Dimethylxanthine): Used in the treatment of respiratory diseases, theophylline has two methyl groups and acts as a bronchodilator.
This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications requiring precise quantification and tracking .
Properties
IUPAC Name |
1-(trideuteriomethyl)-3,7-dihydropurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3,(H,7,8)(H,9,12)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOYJPOZRLFTCP-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C2=C(NC1=O)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

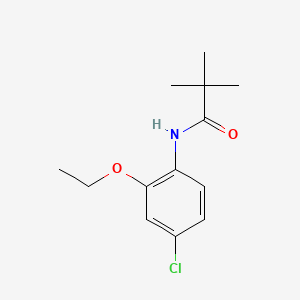
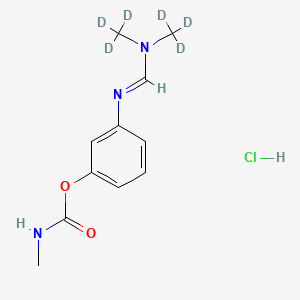
![[5-(2-Amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B562845.png)

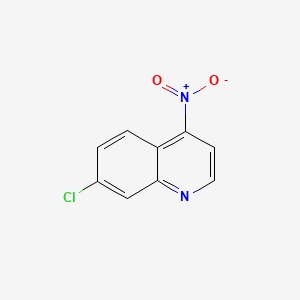

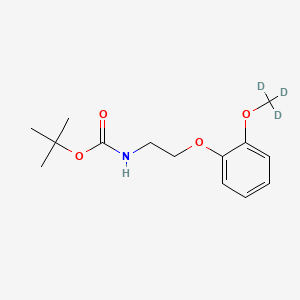
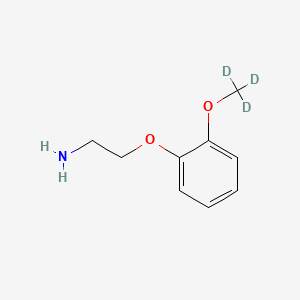

![2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride](/img/structure/B562861.png)

